Molecular Weight and Lipophilicity Advantage vs. Aryl-Substituted Tetrahydroindazol-3-ol Analogs
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol (MW 152.19, predicted LogP ~1.00) occupies a significantly more fragment-like chemical space compared to its bulkier aryl-substituted analogs. 2-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BD750, CAS 892686-59-8, MW ~285.3) is approximately 1.87-fold heavier, while 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (MW ~228.3) exceeds the target compound by roughly 1.5-fold in molecular weight. The lower LogP of the target compound (~1.00 predicted) compared to these aryl derivatives (typically LogP > 2.5) translates to improved aqueous solubility and reduced non-specific protein binding, critical attributes for fragment screening and early lead optimization .
| Evidence Dimension | Molecular weight (MW) and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 152.19 g/mol; predicted LogP ~1.00 |
| Comparator Or Baseline | BD750 (CAS 892686-59-8): MW ~285.3 g/mol, LogP ~3.5 estimated; 2-(4-methylphenyl) analog: MW ~228.3 g/mol, LogP ~2.8 estimated; 2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS 4837-94-9): MW 136.20 g/mol, lacks H-bond donor |
| Quantified Difference | MW is 47–87% lower than aryl-substituted analogs; LogP is 1.5–2.5 units lower, indicating superior aqueous compatibility |
| Conditions | Predicted/calculated values from Chemsrc, PubChem, and vendor technical datasheets; cross-referenced against experimental LogP values for analogous tetrahydroindazoles |
Why This Matters
For procurement in fragment-based screening or lead-optimization programs, the lower molecular weight and LogP of CAS 41213-42-7 directly support compliance with Ro3/Ro5 guidelines, reducing downstream ADME attrition risk compared to heavier, more lipophilic analogs.
